molecular formula C18H20N2O3 B4239375 N-(4-methoxybenzyl)-4-(propionylamino)benzamide

N-(4-methoxybenzyl)-4-(propionylamino)benzamide

Cat. No. B4239375
M. Wt: 312.4 g/mol
InChI Key: PRGCSRDPNSVFLE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a small molecule that belongs to the class of benzamide derivatives and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(propionylamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections. N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methoxybenzyl)-4-(propionylamino)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-methoxybenzyl)-4-(propionylamino)benzamide can inhibit the activity of various enzymes involved in inflammation, tumor growth, and microbial infections. In vivo studies have shown that N-(4-methoxybenzyl)-4-(propionylamino)benzamide can reduce the production of inflammatory mediators and inhibit the growth of tumors in animal models. N-(4-methoxybenzyl)-4-(propionylamino)benzamide has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-4-(propionylamino)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. N-(4-methoxybenzyl)-4-(propionylamino)benzamide can be easily synthesized in large quantities and purified by column chromatography. N-(4-methoxybenzyl)-4-(propionylamino)benzamide has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of N-(4-methoxybenzyl)-4-(propionylamino)benzamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on N-(4-methoxybenzyl)-4-(propionylamino)benzamide. One direction is the development of N-(4-methoxybenzyl)-4-(propionylamino)benzamide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the synthesis of novel materials using N-(4-methoxybenzyl)-4-(propionylamino)benzamide as a building block for applications in areas such as catalysis and gas storage. The study of the mechanism of action of N-(4-methoxybenzyl)-4-(propionylamino)benzamide and its interactions with various enzymes and signaling pathways is also an important area of research. Finally, the exploration of new synthetic methods for N-(4-methoxybenzyl)-4-(propionylamino)benzamide and its derivatives can lead to the discovery of new compounds with improved properties and applications.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In drug discovery, N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been used as a scaffold for developing novel drugs targeting various diseases such as cancer and Alzheimer's disease. In material science, N-(4-methoxybenzyl)-4-(propionylamino)benzamide has been used as a building block for synthesizing functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)20-15-8-6-14(7-9-15)18(22)19-12-13-4-10-16(23-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGCSRDPNSVFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-(propanoylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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